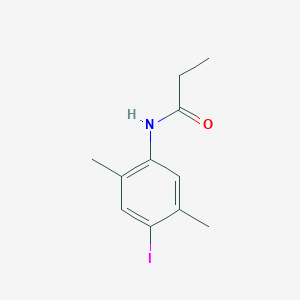![molecular formula C21H22ClN5O2S B301657 N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301657.png)
N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as CEP-33779 and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves the inhibition of the transcription factor NF-κB. This transcription factor plays a key role in the regulation of genes involved in inflammation and immune response. By inhibiting NF-κB, this compound is able to reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to have a number of biochemical and physiological effects. These include the inhibition of NF-κB, the reduction of inflammation, and the inhibition of tumor growth. It has also been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide in lab experiments is its potential as a candidate for the development of new drugs. Its low toxicity profile and anti-inflammatory and anti-tumor properties make it an attractive candidate for further research. However, one limitation is that its synthesis involves a number of chemical reactions, which can be time-consuming and costly.
Direcciones Futuras
There are a number of potential future directions for the research on N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One direction is the development of new drugs based on this compound for the treatment of diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease. Another direction is the further study of its mechanism of action and its potential as a therapeutic target. Additionally, the synthesis of this compound could be optimized to make it more cost-effective and efficient.
Métodos De Síntesis
The synthesis of N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves the use of a number of chemical reactions. One of the key steps in the synthesis is the reaction between 5-chloro-2-methylphenylamine and ethyl 2-bromoacetate to form 2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl acetate. This intermediate is then reacted with thiosemicarbazide to form 5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,2,4-triazole-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with N-(2-bromoethyl)benzamide to form N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide.
Aplicaciones Científicas De Investigación
N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.
Propiedades
Nombre del producto |
N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide |
|---|---|
Fórmula molecular |
C21H22ClN5O2S |
Peso molecular |
444 g/mol |
Nombre IUPAC |
N-[1-[5-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-13-9-10-16(22)11-17(13)24-18(28)12-30-21-26-25-19(27(21)3)14(2)23-20(29)15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3,(H,23,29)(H,24,28) |
Clave InChI |
SJLBYTIEZLRBQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)


![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)
![4-[[5-[(3,4-Dichlorophenyl)methylthio]-4-phenyl-1,2,4-triazol-3-yl]methyl]morpholine](/img/structure/B301582.png)

![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301592.png)


